Destruxin A Destruxin A Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-pentenoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] is a natural product found in Metarhizium anisopliae and Trichothecium roseum with data available.
Brand Name: Vulcanchem
CAS No.: 6686-70-0
VCID: VC21349603
InChI: InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20+,21-,23-,24-/m0/s1
SMILES: CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
Molecular Formula: C29H47N5O7
Molecular Weight: 577.7 g/mol

Destruxin A

CAS No.: 6686-70-0

Cat. No.: VC21349603

Molecular Formula: C29H47N5O7

Molecular Weight: 577.7 g/mol

* For research use only. Not for human or veterinary use.

Destruxin A - 6686-70-0

CAS No. 6686-70-0
Molecular Formula C29H47N5O7
Molecular Weight 577.7 g/mol
IUPAC Name (3S,10S,13S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Standard InChI InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20+,21-,23-,24-/m0/s1
Standard InChI Key XIYSEKITPHTMJT-UTJJDKHZSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC=C)C)C)C(C)C)C
SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
Canonical SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C

Chemical Structure and Properties

Destruxin A is a cyclic hexadepsipeptide composed of an α-hydroxy acid and five amino acid residues . The molecular structure consists of proline, isoleucine, N-methyl-valine, N-methyl-alanine, β-alanine, and α-hydroxyisocaproic acid arranged in a 19-membered macrocyclic structure .

The molecular formula of Destruxin A is C29H47N5O7 with a molecular weight of 577.71 g/mol . The IUPAC name is (3S,6S,9S,16R,21aS)-16-Allyl-3-[(2S)-2-butanyl]-6-isopropyl-5,8,9-trimethyldodecahydropyrrolo[1,2-d] oxapentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexone .

Table 1. Physical and Chemical Properties of Destruxin A

PropertyValueReference
Molecular FormulaC29H47N5O7
Molecular Weight577.71 g/mol
CAS Number6686-70-0
Melting Point188-189 °C
Boiling Point875.6±65.0 °C (Predicted)
Density1.18±0.1 g/cm³ (Predicted)
AppearanceWhite to off-white powder
SolubilitySoluble in acetonitrile, DMF, DMSO, dichloromethane
Storage Temperature-20°C
pKa13.53±0.70 (Predicted)

The structure of Destruxin A features a cyclic backbone with a characteristic ester linkage (lactone) formed between the α-hydroxy acid and the terminal amino acid. The stereochemistry is crucial for biological activity, with the configurations of the amino acid residues being S, and those of the hydroxy acids being R .

Biosynthesis of Destruxin A

The biosynthesis of Destruxin A and other destruxin analogs in Metarhizium species has been elucidated through comparative genomic studies and targeted gene disruptions . The gene cluster responsible for destruxin biosynthesis in Metarhizium robertsii has been identified and characterized, revealing a complex assembly line that involves several specialized enzymes .

The destruxin biosynthetic gene cluster includes four essential genes:

  • DtxS1: A non-ribosomal peptide synthetase (NRPS) with six adenylation domains that sequentially incorporate amino acids and hydroxyl acids to form the basic destruxin structure .

  • DtxS2: A cytochrome P450 enzyme responsible for converting Destruxin B into other destruxin derivatives, including Destruxin A, through a series of oxidation reactions .

  • DtxS3: An aldo-keto reductase that converts α-ketoisocaproic acid from deaminated leucine into α-hydroxyisocaproic acid (HIC), the first substrate for destruxin assembly .

  • DtxS4: An aspartic acid decarboxylase that provides β-alanine, the final substrate needed for the destruxin assembly line .

The NRPS DtxS1 is particularly interesting as it is a linear NRPS with six modules for the sequential addition of hydroxyl and amino acids during destruxin biosynthesis. Some of the adenylation domains, such as the A3 domain, can select different amino acids (either isoleucine or valine) to produce different destruxin analogs (Destruxin B or B2, respectively) .

Gene deletion studies have confirmed the roles of these enzymes in destruxin biosynthesis. When dtxS1 was deleted, the mutant strains were completely unable to produce destruxins. Similarly, deletion of dtxS3 or dtxS4 also resulted in the absence of destruxin production, which could be restored by adding the appropriate substrates (HIC for ΔdtxS3 mutants and β-alanine for ΔdtxS4 mutants) .

Biological Activities

Insecticidal Activity

Destruxin A is primarily known for its insecticidal properties, which contribute significantly to the virulence of Metarhizium anisopliae against insect hosts . Unlike conventional neurotoxic insecticides, Destruxin A targets the insect's immune system, suppressing both cellular and humoral immune responses .

Bioassays with locusts and silkworms have demonstrated the toxic effects of Destruxin A. When injected into insects, Destruxin A causes paralysis and ultimately death . The median lethal times (LT50) for locusts treated with wild-type Metarhizium robertsii (producing Destruxin A) were significantly shorter than those treated with dtxS2 mutants (unable to produce Destruxin A) , confirming the contribution of Destruxin A to fungal virulence.

Interestingly, the insecticidal effects of Destruxin A vary between different insect species. Studies have shown that silkworms (Bombyx mori) are more susceptible to Destruxin A than locusts, suggesting differences in insect physiology or detoxification mechanisms may influence susceptibility to this toxin .

Other Biological Activities

Beyond its insecticidal properties, Destruxin A exhibits several other biological activities of interest:

  • Phytotoxic Activity: Destruxin A shows phytotoxic effects on certain plant species, causing chlorosis and necrosis .

  • Antiviral Activity: Research has indicated that Destruxin A possesses virustatic activity against arboviruses and can suppress the generation of hepatitis B virus surface antigen in human hepatoma cells .

  • Anticancer Potential: Destruxin A has shown inhibitory activity on leukemic cell proliferation, decreasing the number of cells in the G2/M phase of the cell cycle . The compound's ability to induce cell cycle arrest and potentially trigger apoptosis in cancer cells has garnered interest in its potential anticancer applications.

  • Inhibition of V-ATPase: Studies have shown that Destruxin E, a close analog of Destruxin A, strongly inhibits V-ATPase with an IC50 of 0.4 µM . This enzyme is involved in acidifying intracellular compartments and plays a role in tumor microenvironment control, suggesting potential therapeutic applications.

Mechanism of Action

The molecular mechanism of Destruxin A's bioactivity has been the subject of extensive research. Several targets and modes of action have been identified:

Interaction with Aminoacyl tRNA Synthetases

Recent studies have demonstrated that Destruxin A interacts with aminoacyl tRNA synthetases (ARSs) in Bombyx mori . Biolayer interferometry (BLI) results indicated that Destruxin A binds to six ARSs (BmAlaRS, BmCysRS, BmMetRS, BmValRS, BmIleRS, and BmGluProRS) with affinity indices (KD) of 10^-4 to 10^-5 M .

Molecular docking studies suggest that Destruxin A interacts with ARSs through a similar mechanism, settling into a pocket through hydrogen bonds with specific amino acid residues (Asn, Arg, His, Lys, and Tyr) of the ARSs . This interaction with ARSs, particularly BmArgRS, occurs in the enzyme's active catalysis region, which could potentially suppress protein synthesis, especially of arginine-rich proteins like histones .

Effects on Calcium Homeostasis

Destruxin A acts as a calcium ionophore and V-type ATPase inhibitor, which can disrupt intracellular calcium and proton homeostasis . This disruption of ion balance can lead to cellular dysfunction and ultimately cell death.

Immunosuppressive Effects

One of the most significant aspects of Destruxin A's mechanism of action is its ability to suppress insect immune responses . Destruxin A inhibits both cellular immunity (by affecting hemocytes) and humoral immunity (by suppressing the production of antimicrobial peptides) . This immunosuppression facilitates fungal colonization and propagation within the insect host.

Other Molecular Targets

In addition to ARSs, Destruxin A has been found to interact with other proteins in insect cells:

  • SEC23 and TMEM214: Studies have confirmed that BmSEC23 and BmTMEM214 are Destruxin A-binding proteins in Bombyx mori . RNA interference (RNAi) experiments demonstrated that silencing these genes increased silkworm mortality when combined with Destruxin A treatment, suggesting their involvement in the toxin's mechanism of action.

  • Lamin-C: Destruxin A binds to BmLamin-C in its tail domain at His524 and Lys528, as revealed by molecular docking studies and mutant assays .

Synthesis Methods

The chemical synthesis of Destruxin A and its analogs has been achieved through various approaches, providing sufficient material for bioactivity studies and confirming the structures of naturally occurring destruxins .

Solid-Phase Peptide Synthesis

One approach involves solid-phase peptide synthesis to create the linear precursor, followed by macrolactonization in solution phase . This method allows for the sequential coupling of the constituent amino acids and hydroxy acid residues before cyclization.

Solution-Phase Synthesis

Destruxin A can also be synthesized entirely in solution phase. This approach typically involves the linear coupling of protected amino acid and hydroxy acid residues followed by intramolecular cyclization . The order of residue couplings and the choice of cyclization site are crucial aspects in designing an efficient synthetic route.

Applications and Future Prospects

Agricultural Applications

Given its potent insecticidal properties, Destruxin A holds promise as a lead compound for novel biopesticide development . Unlike conventional neurotoxic insecticides, Destruxin A's unique mechanism of action (targeting insect immunity) could potentially overcome resistance issues and provide a more environmentally friendly alternative.

The specificity of Destruxin A's action against insects makes it an attractive candidate for integrated pest management strategies. Research has shown that Metarhizium species capable of producing destruxins have broader host ranges compared to non-toxigenic species, suggesting that destruxin production contributes to the fungi's ability to infect multiple insect orders .

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